

Application Notes and Protocols for Imaging Acridine Hemisulfate with Confocal Microscopy

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Compound of Interest

Compound Name: *Acridine hemisulfate*

Cat. No.: *B15053918*

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Introduction

Acridine hemisulfate, commonly known as Acridine Orange, is a versatile fluorescent dye widely used in cell biology and drug development.^[1] Its metachromatic properties make it particularly valuable for visualizing acidic organelles such as lysosomes and for assessing cell viability and apoptosis.^{[2][3]} This document provides detailed application notes and protocols for the optimal use of **acridine hemisulfate** in confocal microscopy.

Acridine Orange is a cell-permeant cationic dye that exhibits distinct fluorescence emission spectra depending on its local concentration and environment.^[4] In its monomeric form, when intercalated into double-stranded DNA (dsDNA), it fluoresces green.^{[4][5]} However, it accumulates in acidic vesicular organelles (AVOs) like lysosomes, where the high concentration leads to the formation of aggregates that fluoresce bright red.^{[2][6]} This spectral shift allows for the ratiometric analysis of cellular processes such as autophagy and lysosomal membrane permeabilization.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key spectral properties and recommended confocal microscopy settings for imaging **acridine hemisulfate**.

Table 1: Spectral Properties of **Acridine Hemisulfate** (Acridine Orange)

Condition	Excitation Maximum	Emission Maximum
Bound to dsDNA	~502 nm	~525 nm (Green)
Bound to ssDNA or RNA	~460 nm	~650 nm (Red)
In Acidic Organelles (e.g., Lysosomes)	~475 nm	~590 nm (Red/Orange)

Data compiled from multiple sources.[\[4\]](#)

Table 2: Recommended Confocal Microscopy Settings for **Acridine Hemisulfate**

Parameter	Recommended Setting	Notes
Excitation Laser	488 nm Argon Laser	This is a common laser line on most confocal systems and provides good excitation for both green and red fluorescence of Acridine Orange. ^[7] ^[8]
Dichroic Mirror	Suitable for 488 nm excitation	The dichroic mirror should efficiently reflect the 488 nm laser line towards the sample.
Green Emission Detection	500 - 550 nm	This window will capture the fluorescence from Acridine Orange bound to dsDNA in the nucleus.
Red Emission Detection	570 - 650 nm	This window will capture the fluorescence from aggregated Acridine Orange in acidic organelles like lysosomes.
Pinhole Size	1 Airy Unit (AU)	For optimal confocality and image resolution. This can be slightly increased to improve signal-to-noise at the expense of some resolution.
Laser Power	As low as possible	Start with a low laser power (e.g., 1-5%) and increase only as needed to obtain a good signal-to-noise ratio, minimizing phototoxicity. ^[9] ^[10]
Detector Gain/Offset	Adjust for optimal signal	Set the gain to a level where the signal is clearly visible without saturating the detector. Adjust the offset to ensure the background is black.

Scan Speed	400 Hz or higher	Faster scan speeds can help reduce photobleaching, especially for live-cell imaging. [11]
Averaging	2-4x Line Averaging	This can improve the signal-to-noise ratio of the image.

Experimental Protocols

Protocol 1: Staining of Live Cells for Lysosomal Imaging

This protocol is designed for the visualization of acidic vesicular organelles (AVOs), such as lysosomes, in live cells.

Materials:

- **Acridine Hemisulfate** (Acridine Orange) stock solution (1 mg/mL in DMSO or ethanol)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Confocal microscope with a 488 nm laser line

Procedure:

- **Cell Seeding:** Plate cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.
- **Preparation of Staining Solution:** Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

- **Washing:** Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.
- **Imaging:** Immediately image the cells using a confocal microscope with the settings outlined in Table 2. The lysosomes should appear as bright red/orange puncta within the cytoplasm, while the nucleus will show green fluorescence.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for fixed-cell imaging, for example, to assess nuclear morphology.

Materials:

- **Acridine Hemisulfate** (Acridine Orange) staining solution (0.01% in distilled water or buffer)
- 4% Paraformaldehyde (PFA) in PBS
- Absolute Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Mounting medium

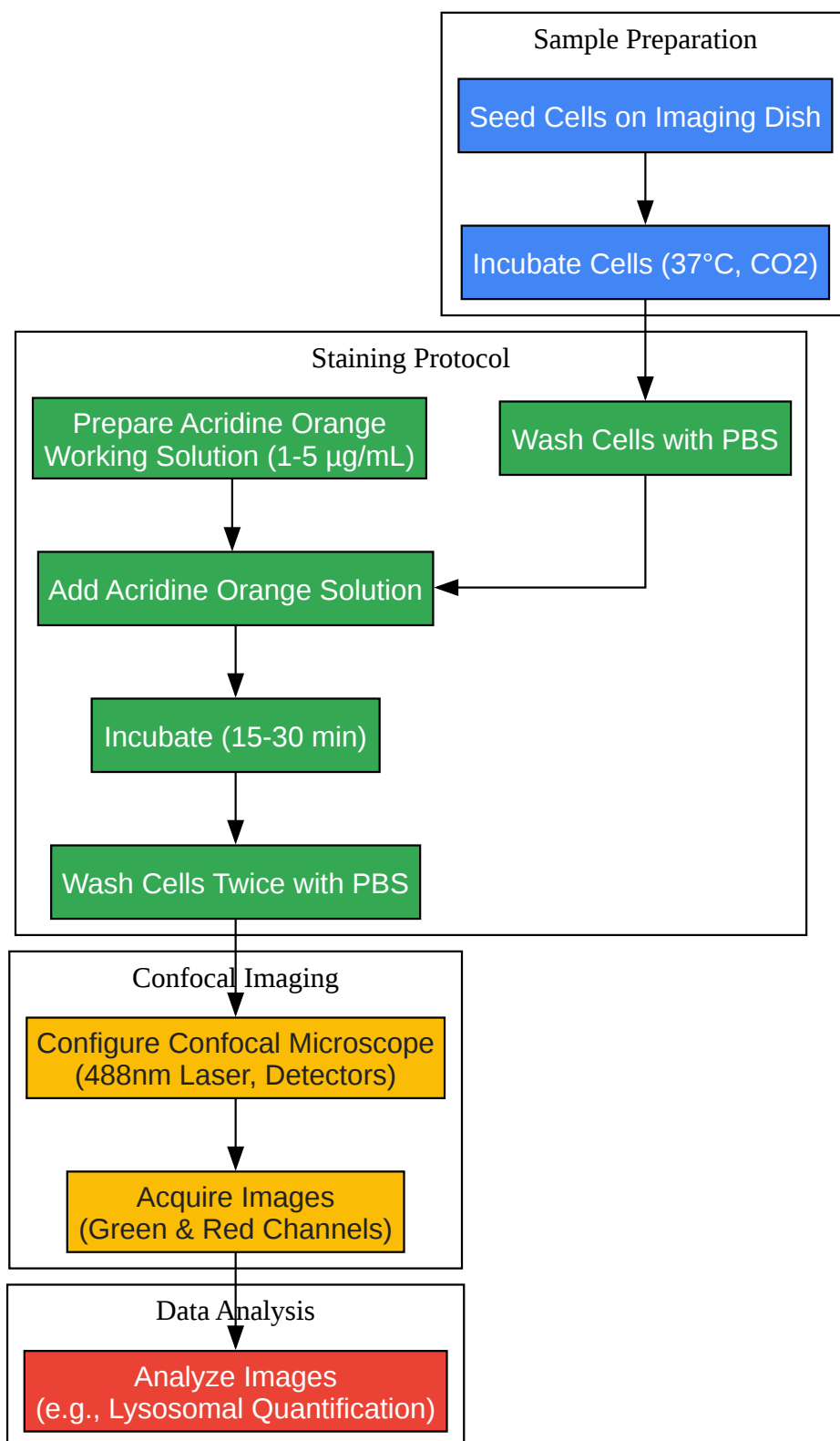
Procedure:

- **Cell Fixation:**
 - Wash cells grown on coverslips once with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[5\]](#)
 - Wash the cells three times with PBS.
 - (Optional) Permeabilize the cells with ice-cold absolute methanol for 5 minutes.[\[5\]](#)
 - Wash the cells three times with PBS.
- **Staining:**

- Incubate the fixed and permeabilized cells with 0.01% Acridine Orange solution for 3-5 minutes at room temperature.[\[7\]](#)
- Washing and Mounting:
 - Briefly rinse the cells with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the cells using a confocal microscope with the settings outlined in Table 2.

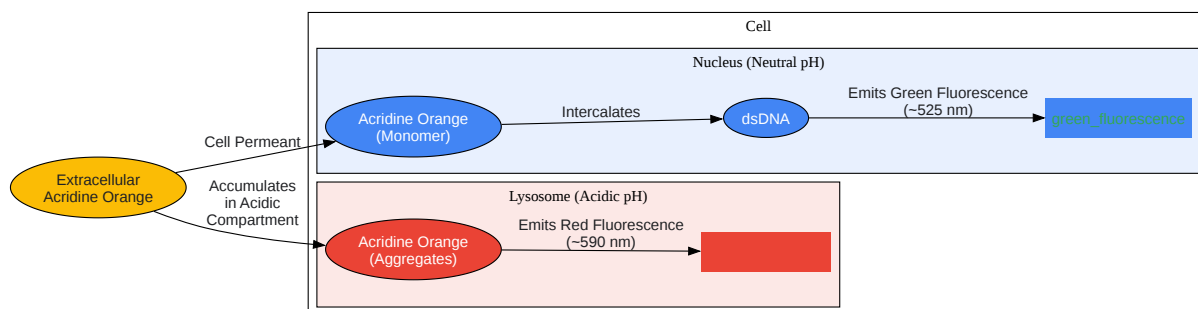
Visualization of Workflows and Principles

To aid in the understanding of the experimental process and the underlying principles of Acridine Orange staining, the following diagrams are provided.



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Caption: Experimental workflow for live-cell imaging of lysosomes using **Acridine Hemisulfate**.



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